molecular formula C16H16BrN3O B14455248 1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide CAS No. 73045-92-8

1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Katalognummer: B14455248
CAS-Nummer: 73045-92-8
Molekulargewicht: 346.22 g/mol
InChI-Schlüssel: PHGDHCVFQZAGEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazolium ring, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-phenyl-4,5-dihydro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the triazolium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolium salts .

Wissenschaftliche Forschungsanwendungen

1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to its triazolium ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

73045-92-8

Molekularformel

C16H16BrN3O

Molekulargewicht

346.22 g/mol

IUPAC-Name

1-phenyl-2-(4-phenyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C16H15N3O.BrH/c20-16(14-7-3-1-4-8-14)11-19-13-18(12-17-19)15-9-5-2-6-10-15;/h1-10,12H,11,13H2;1H

InChI-Schlüssel

PHGDHCVFQZAGEV-UHFFFAOYSA-N

Kanonische SMILES

C1[NH+](N=CN1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.